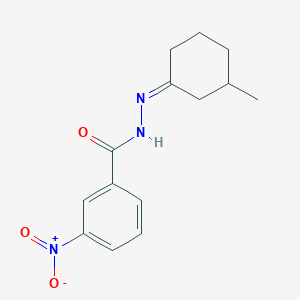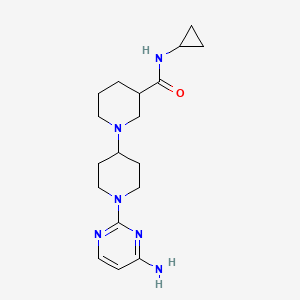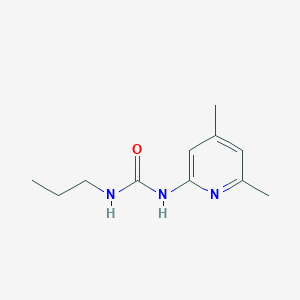
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide, also known as MNHN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide is not fully understood, but it has been proposed that N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have biochemical and physiological effects on various cell types. In cancer cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis and inhibits cell growth. In normal cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have low toxicity and does not induce apoptosis. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to induce apoptosis in cancer cells. However, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has some limitations, including its low solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the study of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide. One direction is to study the potential applications of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide in other fields, such as agriculture and environmental science. Another direction is to study the structure-activity relationship of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives to improve its anticancer activity. Additionally, the development of new synthesis methods for N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives could lead to the discovery of new compounds with unique properties.
Méthodes De Synthèse
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been synthesized using different methods, including the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture was refluxed for several hours, and the product was obtained after purification using column chromatography. Another method involves the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of p-toluenesulfonic acid as a catalyst. The product was obtained after purification using recrystallization.
Applications De Recherche Scientifique
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In material science, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In analytical chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propriétés
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-4-2-6-12(8-10)15-16-14(18)11-5-3-7-13(9-11)17(19)20/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMCMOSKHKTNU-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)




![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)